molecular formula C24H24N2O2S B12443819 2-{[(benzylsulfanyl)acetyl]amino}-N-(2,3-dimethylphenyl)benzamide

2-{[(benzylsulfanyl)acetyl]amino}-N-(2,3-dimethylphenyl)benzamide

Cat. No.: B12443819
M. Wt: 404.5 g/mol
InChI Key: FVDKVHSOGIDDSF-UHFFFAOYSA-N
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Description

2-{[(Benzylsulfanyl)acetyl]amino}-N-(2,3-dimethylphenyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzylsulfanyl group, an acetylamino group, and a dimethylphenyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(benzylsulfanyl)acetyl]amino}-N-(2,3-dimethylphenyl)benzamide typically involves multiple steps. One common method includes the reaction of benzyl mercaptan with chloroacetyl chloride to form benzylsulfanylacetyl chloride. This intermediate is then reacted with 2,3-dimethylaniline to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-{[(Benzylsulfanyl)acetyl]amino}-N-(2,3-dimethylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the acetyl group, yielding a primary amine.

    Substitution: The benzylsulfanyl group can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(benzylsulfanyl)acetyl]amino}-N-(2,3-dimethylphenyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzylsulfanyl group can interact with thiol groups in proteins, while the acetylamino and dimethylphenyl groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(Benzylsulfanyl)acetyl]amino}-N-isobutylbenzamide
  • 2-{[(Benzylsulfanyl)acetyl]amino}-N-(4-ethylphenyl)benzamide

Uniqueness

2-{[(Benzylsulfanyl)acetyl]amino}-N-(2,3-dimethylphenyl)benzamide is unique due to the presence of the 2,3-dimethylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, specificity, and overall efficacy compared to similar compounds.

Properties

Molecular Formula

C24H24N2O2S

Molecular Weight

404.5 g/mol

IUPAC Name

2-[(2-benzylsulfanylacetyl)amino]-N-(2,3-dimethylphenyl)benzamide

InChI

InChI=1S/C24H24N2O2S/c1-17-9-8-14-21(18(17)2)26-24(28)20-12-6-7-13-22(20)25-23(27)16-29-15-19-10-4-3-5-11-19/h3-14H,15-16H2,1-2H3,(H,25,27)(H,26,28)

InChI Key

FVDKVHSOGIDDSF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)CSCC3=CC=CC=C3)C

Origin of Product

United States

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